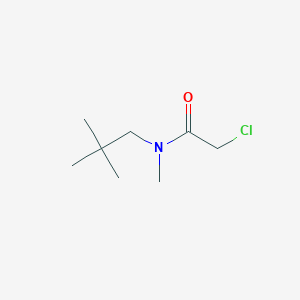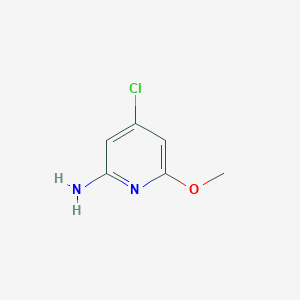
2-chloro-N-(2,2-dimethylpropyl)-N-methylacetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-chloro-N-(2,2-dimethylpropyl)-N-methylacetamide is not explicitly detailed in the available resources .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2,2-dimethylpropyl)-N-methylacetamide is not directly provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-(2,2-dimethylpropyl)-N-methylacetamide are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Serial Double Nucleophilic Addition : Research involving 2-(1-Chloro-2,2-dimethylpropyl)-1-methyl-1H-imidazole hydrochloride, a related compound, demonstrated its potential in synthesizing abnormal addition products through serial double nucleophilic addition to the imidazole nucleus. This process yields compounds with potential applications in chemical synthesis and pharmaceuticals (Ohta et al., 2000).
Preparation of Polyether Polycarboxylic Acids : The synthesis approach involving chloromethyl ethers and subsequent reactions highlight a method to produce polyether polycarboxylic acids, which are important in various industrial applications including the production of high-performance polymers and coatings (McCrindle & McAlees, 1981).
Chemical Analysis and Detection
- Herbicide Analysis : Studies on the analysis and detection of chloroacetamide herbicides and their metabolites in natural water indicate the relevance of such compounds in environmental monitoring and assessment. Techniques such as gas chromatography-mass spectrometry and high-performance liquid chromatography-electrospray mass spectrometry are used to detect these compounds and their degradates, highlighting the chemical's significance in environmental science (Zimmerman, Schneider, & Thurman, 2002).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : The investigation into the corrosion inhibition performance of certain compounds on mild steel in acidic solutions reveals the application of chloroacetamide derivatives in materials science, particularly in protecting metals against corrosion. This area of research is crucial for extending the lifespan of metal components in industrial applications (Danaee et al., 2020).
Metabolic Studies
- Comparative Metabolism : The metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been studied, shedding light on the metabolic pathways and potential toxicological profiles of such compounds. Understanding the metabolism is essential for assessing the safety and environmental impact of these chemicals (Coleman et al., 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-(2,2-dimethylpropyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c1-8(2,3)6-10(4)7(11)5-9/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDDCSHMDPFRHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,2-dimethylpropyl)-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















